2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride
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Overview
Description
2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride is a complex organic compound with a unique structure that includes a fluorine atom, a thiolane ring, and a benzenesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluoro-4-nitrobenzenesulfonyl chloride with thiolane-1,1-dione under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and acidic or basic solutions for hydrolysis. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while oxidation reactions produce sulfoxides or sulfones .
Scientific Research Applications
2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity can be exploited to modify biological molecules or to create new chemical entities .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
2-Fluoro-4-nitrobenzenesulfonyl chloride: Precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of 2-Fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride lies in its combination of a fluorine atom, a thiolane ring, and a sulfonyl chloride group.
Properties
Molecular Formula |
C10H11ClFNO3S2 |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-fluoro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C10H11ClFNO3S2/c11-18(15,16)10-4-3-8(7-9(10)12)13-17(14)5-1-2-6-17/h3-4,7H,1-2,5-6H2 |
InChI Key |
BQDDOXFLVRCCMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC(=C(C=C2)S(=O)(=O)Cl)F)(=O)C1 |
Origin of Product |
United States |
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